molecular formula C18H15ClN2O3 B2894302 methyl 4-(benzylamino)-6-chloro-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251625-35-0

methyl 4-(benzylamino)-6-chloro-2-oxo-1H-quinoline-3-carboxylate

Cat. No. B2894302
CAS RN: 1251625-35-0
M. Wt: 342.78
InChI Key: UZZHTIMFACMKTA-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group and a carboxylate ester group attached to the quinoline ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .

Scientific Research Applications

Antimicrobial Activity

This compound has been shown to possess significant potential against Gram-positive strains such as Staphylococcus aureus. The structure of the compound allows for the synthesis of derivatives that can be tested for their efficacy in inhibiting the growth of various bacterial pathogens .

Cardiotonic Activity

A derivative of this compound, 6-4(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, has shown potent cardiotonic activity with a strong myofibrillar Ca2+ sensitizing effect. This suggests that methyl 4-(benzylamino)-6-chloro-2-oxo-1H-quinoline-3-carboxylate could be used in the synthesis of cardiotonic agents .

properties

IUPAC Name

methyl 4-(benzylamino)-6-chloro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-24-18(23)15-16(20-10-11-5-3-2-4-6-11)13-9-12(19)7-8-14(13)21-17(15)22/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHTIMFACMKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49658451

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